3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE
Description
This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold widely utilized in medicinal chemistry due to its metabolic stability and bioisosteric resemblance to esters and amides . Key structural features include:
- Azetidine ring: A four-membered nitrogen-containing heterocycle, substituted at the 1-position with a 2-(trifluoromethyl)benzoyl group. The azetidine’s ring strain may influence conformational flexibility and binding interactions .
- Trifluoromethylbenzoyl moiety: Introduces strong electron-withdrawing effects, enhancing stability against oxidative metabolism .
While direct data on this compound’s synthesis or applications is absent in the provided evidence, inferences can be drawn from structurally analogous compounds.
Properties
IUPAC Name |
[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-2-1-4-11(12)16(24)23-8-10(9-23)15-21-14(22-25-15)13-6-3-7-26-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFISKZGMELLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE typically involves multiple steps, including the formation of the thiophene ring, the azetidine ring, and the oxadiazole ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Thiazolidin-4-one Derivatives ()
- Structure: Feature a thiazolidinone core with benzimidazole and triazole substituents.
- Key Differences: The oxadiazole ring in the target compound is more rigid and electron-deficient compared to thiazolidinone, which may alter binding kinetics. Synthetic routes differ: Thiazolidinones are synthesized via condensation with aromatic aldehydes, whereas oxadiazoles typically require cyclization of amidoximes .
B. (3Z)-1-Benzyl-3-[2-(4-Ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]indol-2-one ()
- Structure : Combines a thiazolo-triazole system with an indole-2-one scaffold.
- Key Differences :
C. Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet Derivatives ()
- Structure : 1,2,4-Triazole derivatives with phenethyl and thioether substituents.
- The thioether linkage in these compounds may confer redox activity, unlike the stable oxadiazole ether .
D. Piperidine/Azetidine-Containing Compounds ()
- Structure : Piperidine (six-membered) vs. azetidine (four-membered) rings.
- Key Differences :
E. Benzothiadiazole-Thiophene Polymers ()
- Structure : Benzothiadiazole-thiophene copolymers with alkoxy side chains.
- Key Differences: The polymer’s extended conjugation enables semiconductor properties, whereas the monomeric oxadiazole is suited for small-molecule therapeutics. Fluorination in both systems improves electron affinity, but the trifluoromethyl group offers greater steric bulk .
Biological Activity
The compound 3-(thiophen-2-yl)-5-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is a novel oxadiazole derivative that has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular formula : C₁₅H₁₃F₃N₂OS
- Molecular weight : 336.34 g/mol
The presence of the thiophene ring and trifluoromethyl group contributes to its unique properties and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines.
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage . The molecular docking studies indicated strong interactions between the oxadiazole derivatives and estrogen receptors, suggesting potential applications in hormone-dependent cancers.
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold has also been associated with antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest that the incorporation of specific substituents can enhance the antimicrobial efficacy of oxadiazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazoles have been explored in various studies. Compounds containing this core structure have demonstrated the ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6.
Study 1: Anticancer Efficacy
In a study evaluating a series of oxadiazole derivatives for anticancer activity, one compound exhibited an IC50 value comparable to established chemotherapeutics like Tamoxifen. The mechanism involved the upregulation of apoptosis-related proteins .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results indicated that modifications in the side chains significantly influenced antibacterial potency .
Q & A
Q. What are the established synthetic routes for preparing 3-(Thiophen-2-yl)-5-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiophene and trifluoromethylbenzoyl precursors. A common approach involves refluxing intermediates (e.g., thiophen-2-ylmethyl derivatives) with hydrazine hydrate in propan-2-ol, followed by recrystallization for purification . For oxadiazole ring formation, coupling reactions with aryl isothiocyanates or thioureas in acetonitrile under basic conditions (e.g., K₂CO₃) are effective, as demonstrated in analogous oxadiazole syntheses .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : To verify substituent positions on the azetidine and oxadiazole rings.
- Mass Spectrometry (MS) : For molecular weight validation.
- IR Spectroscopy : To identify functional groups (e.g., C=O stretching from the benzoyl group).
Physical-chemical methods, such as melting point analysis and chromatographic purity checks, are also critical .
Q. What biological activities are commonly associated with 1,2,4-oxadiazole derivatives like this compound?
- Methodological Answer : 1,2,4-Oxadiazoles are explored for antimicrobial, anticancer, and enzyme inhibitory activities. For example, analogous compounds show activity against bacterial strains via inhibition of DNA gyrase. Researchers should screen this compound using standardized assays (e.g., broth microdilution for antimicrobial activity) and compare results with structurally similar derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Temperature Control : Evidence suggests varying reflux temperatures (e.g., 60–100°C) impacts cyclization efficiency. Higher temperatures may accelerate reaction rates but risk side-product formation .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) or organocatalysts could improve coupling reactions.
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines).
- Dose-Response Analysis : Confirm activity trends across multiple concentrations.
- Structural Analog Comparison : Compare results with derivatives lacking the trifluoromethyl group or azetidine ring to isolate pharmacophore contributions .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : To model electron distribution in the oxadiazole ring and predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : To simulate interactions with target proteins (e.g., kinase enzymes). Software like AutoDock Vina can prioritize high-affinity conformers for experimental validation .
Q. What are the best practices for handling instability during storage?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the oxadiazole ring.
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Stability Monitoring : Conduct periodic HPLC analyses to detect degradation products .
Data Analysis and Interpretation
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., azetidine protons).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects.
- Cross-Validation : Compare data with published spectra of analogous oxadiazoles .
Q. What strategies validate the compound’s purity for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
